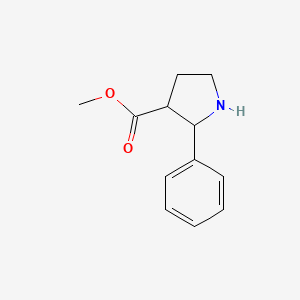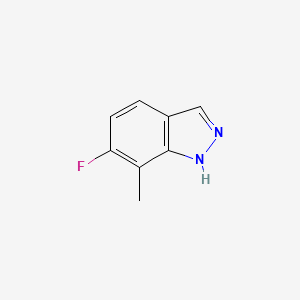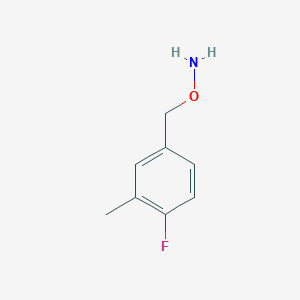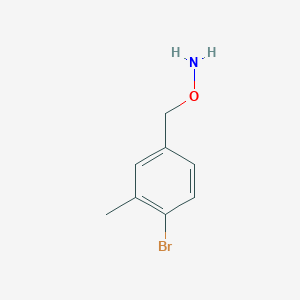
Epsilon-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-cyclodextrin is a member of the cyclodextrin family, which are cyclic oligosaccharides composed of glucose subunits linked by α-1,4 glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and environmental engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epsilon-cyclodextrin is synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes, which catalyze the conversion of starch into cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of starch. The process includes steps such as:
Starch Liquefaction: Starch is gelatinized and liquefied using heat and α-amylase enzymes.
Cyclization: The liquefied starch is treated with CGTase to produce a mixture of cyclodextrins.
Separation and Purification: The mixture is then subjected to fractional precipitation or chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Epsilon-cyclodextrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride to produce reduced cyclodextrin derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or water at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Dialdehyde cyclodextrins.
Reduction: Reduced cyclodextrin derivatives.
Substitution: Alkylated or acylated cyclodextrins.
Scientific Research Applications
Epsilon-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules, enhancing their solubility and stability.
Biology: Employed in the study of enzyme-substrate interactions and as a stabilizer for proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals.
Mechanism of Action
Epsilon-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This mechanism enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Alpha-cyclodextrin: Composed of six glucose units.
Beta-cyclodextrin: Composed of seven glucose units.
Gamma-cyclodextrin: Composed of eight glucose units.
Comparison: Epsilon-cyclodextrin is unique due to its specific ring size and the resulting cavity dimensions, which allow it to form inclusion complexes with a different range of guest molecules compared to alpha, beta, and gamma-cyclodextrins. This uniqueness makes it particularly valuable in applications requiring specific molecular encapsulation properties .
This compound’s ability to form stable inclusion complexes with a variety of molecules, combined with its unique cavity size, distinguishes it from other cyclodextrins and broadens its range of applications in scientific research and industry .
Properties
Molecular Formula |
C60H100O50 |
|---|---|
Molecular Weight |
1621.4 g/mol |
IUPAC Name |
4,9,14,19,24,29,34,39,44,49-decakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50-icosaoxaundecacyclo[46.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46]heptacontane-51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70-icosol |
InChI |
InChI=1S/C60H100O50/c61-1-11-41-21(71)31(81)51(91-11)102-42-12(2-62)93-53(33(83)23(42)73)104-44-14(4-64)95-55(35(85)25(44)75)106-46-16(6-66)97-57(37(87)27(46)77)108-48-18(8-68)99-59(39(89)29(48)79)110-50-20(10-70)100-60(40(90)30(50)80)109-49-19(9-69)98-58(38(88)28(49)78)107-47-17(7-67)96-56(36(86)26(47)76)105-45-15(5-65)94-54(34(84)24(45)74)103-43-13(3-63)92-52(101-41)32(82)22(43)72/h11-90H,1-10H2 |
InChI Key |
HUKYUKIIXNZRBF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)

![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)

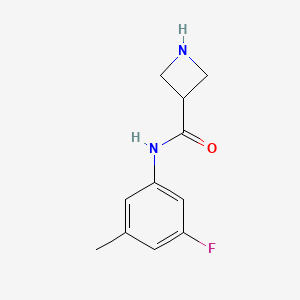

![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)

![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)
